Cas no 872091-00-4 (3-(2-Cyanopropan-2-yl)benzoic acid)

3-(2-Cyanopropan-2-yl)benzoic acid is a versatile benzoic acid derivative featuring a cyano-substituted isopropyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both carboxylic acid and nitrile functional groups allows for selective transformations, enabling applications in coupling reactions, cyclizations, and derivatizations. Its stability under standard conditions ensures ease of handling and storage. The compound’s well-defined molecular architecture supports precise modifications, facilitating the development of complex molecules with tailored properties. Suitable for research and industrial use, it offers a balance of reactivity and synthetic utility.
3-(2-Cyanopropan-2-yl)benzoic acid structure
872091-00-4 structure
Product Name:3-(2-Cyanopropan-2-yl)benzoic acid
CAS No:872091-00-4
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD19694856
CID:1039682
PubChem ID:57149538
Update Time:2025-05-28

3-(2-Cyanopropan-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Cyanopropan-2-yl)benzoic acid
    • 3-(1-cyano-1-methylethyl)benzoic acid
    • benzoic acid, 3-(1-cyano-1-methylethyl)-
    • QC-3664
    • RW4126
    • 3-(2-Cyano-2-propyl)benzoic Acid
    • VSCTXXVTZNQKAX-UHFFFAOYSA-N
    • BCP21383
    • 3-(1-cyano-1-methylethyl)-benzoic acid
    • SY010543
    • 3-(1-Cyano-1-methyl-ethyl)-benzoic acid
    • 3 -(1 cyano-1 -methylethyl) benzoic acid
    • AB1011776
    • Z5230
    • ST24022531
    • 3-(1-Cyano-1-methylethyl)benzoic acid (ACI)
    • 3-(2-Cyanopropan-2-yl)benzoicacid
    • FS-3611
    • MFCD19694856
    • SCHEMBL825726
    • CS-W009132
    • 872091-00-4
    • F14668
    • DTXSID30720406
    • AKOS016002490
    • MDL: MFCD19694856
    • Inchi: 1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14)
    • InChI Key: VSCTXXVTZNQKAX-UHFFFAOYSA-N
    • SMILES: N#CC(C)(C)C1C=C(C(O)=O)C=CC=1

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 61.1

Experimental Properties

  • Density: 1.167±0.06 g/cm3 (20 ºC 760 Torr)
  • PSA: 61.09000
  • LogP: 2.18598

3-(2-Cyanopropan-2-yl)benzoic acid Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-(2-Cyanopropan-2-yl)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

Production Method 2

Reaction Conditions
1.1 Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  3 d, rt
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  cooled; 20 min, rt
2.2 16 h, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds
Okaniwa, Masanori; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3452-3478

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds
Okaniwa, Masanori; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3452-3478

Production Method 4

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  75 °C
1.2 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
1.3 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Reference
Identification of amidoheteroaryls as potent inhibitors of mutant (V600E) B-Raf kinase with in vivo activity
Lyne, Paul D.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 1026-1029

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  24 h, 80 °C
2.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

Production Method 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 25 °C; 25 °C → 0 °C
1.2 15 min, 25 °C
1.3 15 min, 25 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  24 h, 80 °C
3.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

3-(2-Cyanopropan-2-yl)benzoic acid Raw materials

3-(2-Cyanopropan-2-yl)benzoic acid Preparation Products

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